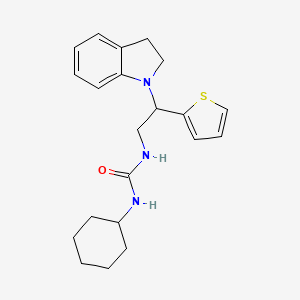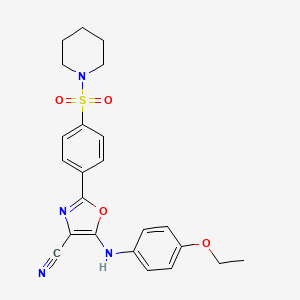
3-Tert-butoxybenzaldehyde
描述
3-Tert-butoxybenzaldehyde: is an organic compound with the molecular formula C11H14O2 . It is a derivative of benzaldehyde, where the aldehyde group is substituted at the meta position with a tert-butoxy group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.
准备方法
Synthetic Routes and Reaction Conditions: 3-Tert-butoxybenzaldehyde can be synthesized through several methods. One common method involves the reaction of 3-hydroxybenzaldehyde with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which is then converted to the desired product through dehydration.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
化学反应分析
Types of Reactions: 3-Tert-butoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-Tert-butoxybenzoic acid.
Reduction: 3-Tert-butoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the reagents used.
科学研究应用
Chemistry: 3-Tert-butoxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and as a starting material for the preparation of more complex molecules.
Biology: In biological research, this compound is used as a probe to study enzyme-catalyzed reactions involving aldehydes. It is also used in the development of new biochemical assays.
Industry: In the industrial sector, this compound is used in the production of fragrances, flavorings, and other specialty chemicals. Its unique structure makes it a valuable intermediate in the synthesis of various high-value products .
作用机制
The mechanism of action of 3-tert-butoxybenzaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group is highly reactive and can undergo nucleophilic addition reactions with various nucleophiles. The tert-butoxy group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .
相似化合物的比较
4-Tert-butoxybenzaldehyde: Similar structure but with the tert-butoxy group at the para position.
2-Tert-butoxybenzaldehyde: Similar structure but with the tert-butoxy group at the ortho position.
3-Methoxybenzaldehyde: Similar structure but with a methoxy group instead of a tert-butoxy group.
Uniqueness: 3-Tert-butoxybenzaldehyde is unique due to the position of the tert-butoxy group at the meta position, which influences its reactivity and the types of reactions it can undergo. The steric hindrance provided by the tert-butoxy group also affects the compound’s selectivity in various chemical reactions .
属性
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2,3)13-10-6-4-5-9(7-10)8-12/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKELHDLJYLXUSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
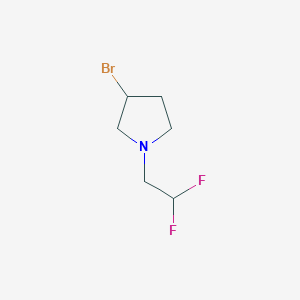
![3-methyl-N-(6-methylpyridin-2-yl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2559842.png)
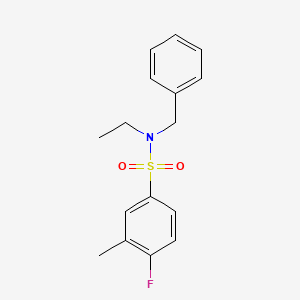
![4-(Aminomethyl)-N'-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide hydrochloride](/img/structure/B2559847.png)
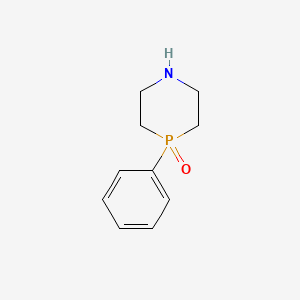
![2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2559850.png)

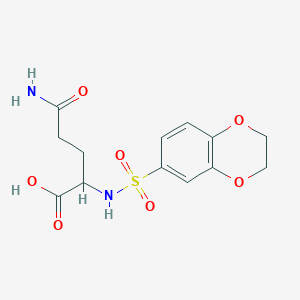
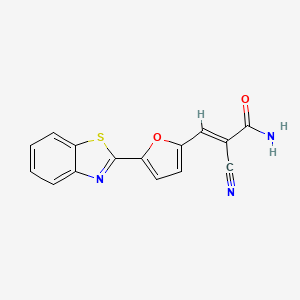
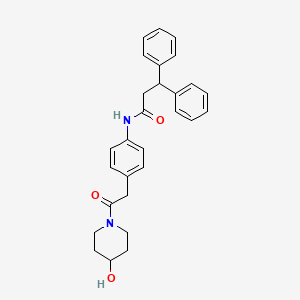
![Tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate](/img/structure/B2559858.png)
